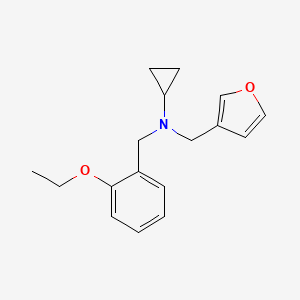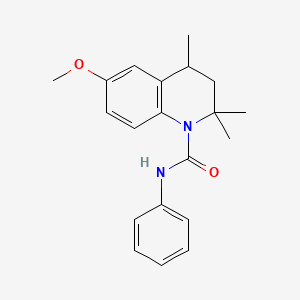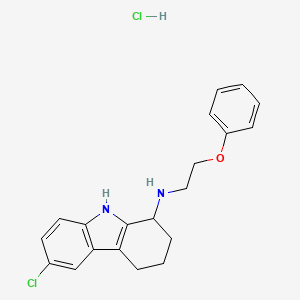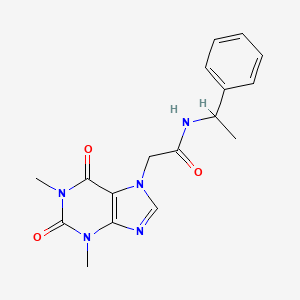
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(1-phenylethyl)acrylamide
Vue d'ensemble
Description
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(1-phenylethyl)acrylamide, also known as CEHPA, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. CEHPA belongs to the class of acrylamide derivatives, and its chemical structure includes a cyano group, an ethoxy group, a hydroxyphenyl group, and a phenylethyl group.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(1-phenylethyl)acrylamide involves its ability to modulate various signaling pathways in cells. This compound has been shown to activate the JNK pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. This compound also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Additionally, this compound has been found to modulate the PI3K/Akt/mTOR pathway, which regulates cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that this compound can improve cognitive function, reduce inflammation, and inhibit tumor growth. This compound has also been found to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(1-phenylethyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. This compound is also readily available and can be synthesized in large quantities. However, this compound has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(1-phenylethyl)acrylamide. One area of research is to further investigate its mechanism of action and signaling pathways in cells. Another area of research is to explore its therapeutic potential in other diseases, such as cardiovascular disease and diabetes. Additionally, future studies could focus on optimizing the synthesis of this compound and improving its solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(1-phenylethyl)acrylamide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and improve cognitive function. In inflammation research, this compound has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-19-12-15(9-10-18(19)23)11-17(13-21)20(24)22-14(2)16-7-5-4-6-8-16/h4-12,14,23H,3H2,1-2H3,(H,22,24)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMWEVNMFVEOOG-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895109.png)

![2-[(2-amino-4-pyrimidinyl)amino]benzoic acid](/img/structure/B3895149.png)

![5-methyl-4-{[3-(1-methyl-1H-indol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895161.png)
![2-{2-[5-(1-methyl-1H-indol-2-yl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol](/img/structure/B3895169.png)


![(E)-N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B3895182.png)



![ethyl 4-{3-(1,3-benzodioxol-5-yl)-2-[(2-thienylcarbonyl)amino]acryloyl}-1-piperazinecarboxylate](/img/structure/B3895204.png)
![N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3895212.png)